

Application Notes and Protocols: Investigating the Antimicrobial Spectrum of (+)-Oxypeucedanin Methanolate

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Compound of Interest

Compound Name: (+)-Oxypeucedanin methanolate

Cat. No.: B15570229

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Abstract

(+)-Oxypeucedanin methanolate is a furanocoumarin that has been investigated for various biological activities. While its anti-inflammatory properties are documented, its specific antimicrobial spectrum remains largely uncharacterized.[1][2][3] These application notes provide a comprehensive framework for researchers to systematically investigate the antibacterial and antifungal properties of **(+)-Oxypeucedanin methanolate**. The protocols outlined below describe standard methodologies for determining its in vitro antimicrobial activity, including initial screening and quantitative assessment of inhibitory concentrations.

Introduction

Furanocoumarins are a class of organic compounds produced by a variety of plants, known for their diverse biological activities.[4] **(+)-Oxypeucedanin methanolate**, a derivative of oxypeucedanin, has been noted for its potential anti-inflammatory effects through the suppression of nitric oxide (NO) production and the expression of proinflammatory genes like iNOS and TNF- α . [2][3] However, there is a significant gap in the scientific literature regarding its direct antimicrobial properties. While some studies suggest potential antimicrobial effects for furanocoumarins as a class, specific data for **(+)-Oxypeucedanin methanolate** is lacking.[1][5] One study on the related compound oxypeucedanin found no significant antipathogenic activity.

These protocols are designed to provide a robust methodology for determining the antimicrobial spectrum of novel or uncharacterized natural products like **(+)-Oxypeucedanin methanolate**.

Data Presentation: Antimicrobial Activity of Furanocoumarins

Currently, there is no publicly available quantitative data on the antimicrobial spectrum of **(+)-Oxypeucedanin methanolate**. To provide a reference point, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the related compound, Oxypeucedanin. Researchers can use a similar format to tabulate their findings for **(+)-Oxypeucedanin methanolate**.

Microorganism	Strain	MIC (mg/mL)	MBC (mg/mL)	Reference
Bacillus cereus	N/A	2.00 ± 0.03	4.00 ± 0.06	[6]
Mycobacterium tuberculosis (multidrug-resistant)	N/A	0.064	N/A	[6]
Staphylococcus aureus	N/A	0.256	N/A	[6]

N/A: Not Available

Experimental Protocols

The following protocols are standard methods for assessing the antimicrobial activity of natural compounds.[7][8]

Preparation of (+)-Oxypeucedanin Methanolate Stock Solution

- Compound Information:

- Name: **(+)-Oxypeucedanin methanolate**
- CAS Number: 52939-12-5[1][9]
- Molecular Formula: C₁₇H₁₈O₆[1][9]
- Molecular Weight: 318.32 g/mol [1][9]
- Solvent Selection: Due to the lipophilic nature of many furanocoumarins, a suitable organic solvent such as dimethyl sulfoxide (DMSO) is recommended for initial dissolution.
- Procedure:
 1. Accurately weigh a desired amount of **(+)-Oxypeucedanin methanolate** powder.
 2. Dissolve the compound in the minimum required volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
 3. Ensure complete dissolution by vortexing.
 4. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
 5. Store the stock solution at -20°C.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

- Materials:
 - Sterile 96-well microtiter plates
 - Standardized microbial inoculum (approximately 5×10^5 CFU/mL)

- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- **(+)-Oxypeucedanin methanolate** stock solution
- Positive control (standard antibiotic/antifungal)
- Negative control (broth and DMSO without the compound)
- Growth indicator dye (e.g., Resazurin, optional)[7]
- Procedure:
 1. Add 100 μ L of sterile broth to all wells of a 96-well plate.
 2. Add 100 μ L of the **(+)-Oxypeucedanin methanolate** stock solution to the first well of a row and mix well.
 3. Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the row. Discard 100 μ L from the last well.
 4. Repeat this process for the positive control in a separate row.
 5. Prepare a growth control well (broth and inoculum) and a sterility control well (broth only).
 6. Add 10 μ L of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well will be approximately 110 μ L.
 7. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
 8. After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
 9. If using a growth indicator, add it to each well and incubate for a further period according to the dye's protocol. A color change will indicate microbial growth.

Agar Disk Diffusion Assay (Qualitative Screening)

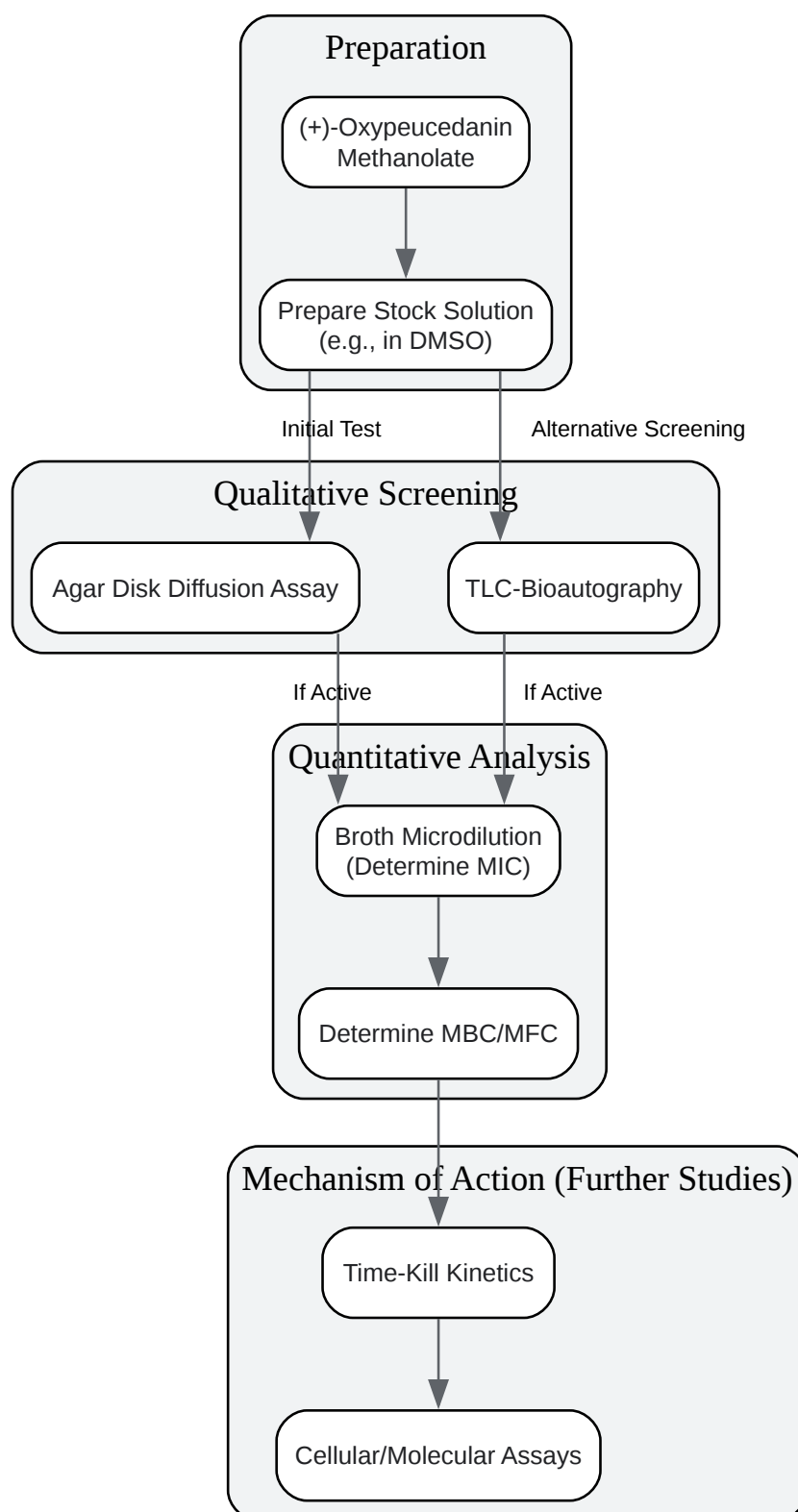
This is a preliminary, qualitative method to assess the antimicrobial activity of a compound.[7]

- Materials:
 - Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
 - Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
 - Sterile cotton swabs
 - Sterile filter paper disks (6 mm diameter)
 - **(+)-Oxypeucedanin methanolate** solution of a known concentration
 - Positive control (disk with a standard antibiotic/antifungal)
 - Negative control (disk with the solvent, e.g., DMSO)
- Procedure:
 1. Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the standardized microbial suspension to create a lawn.
 2. Allow the plate to dry for a few minutes.
 3. Aseptically place sterile filter paper disks onto the agar surface.
 4. Pipette a fixed volume (e.g., 10 μ L) of the **(+)-Oxypeucedanin methanolate** solution onto a disk.
 5. Apply the positive and negative controls to their respective disks.
 6. Incubate the plates under appropriate conditions.
 7. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and evaluating the antimicrobial activity of a natural product like **(+)-Oxypeucedanin methanolate**.

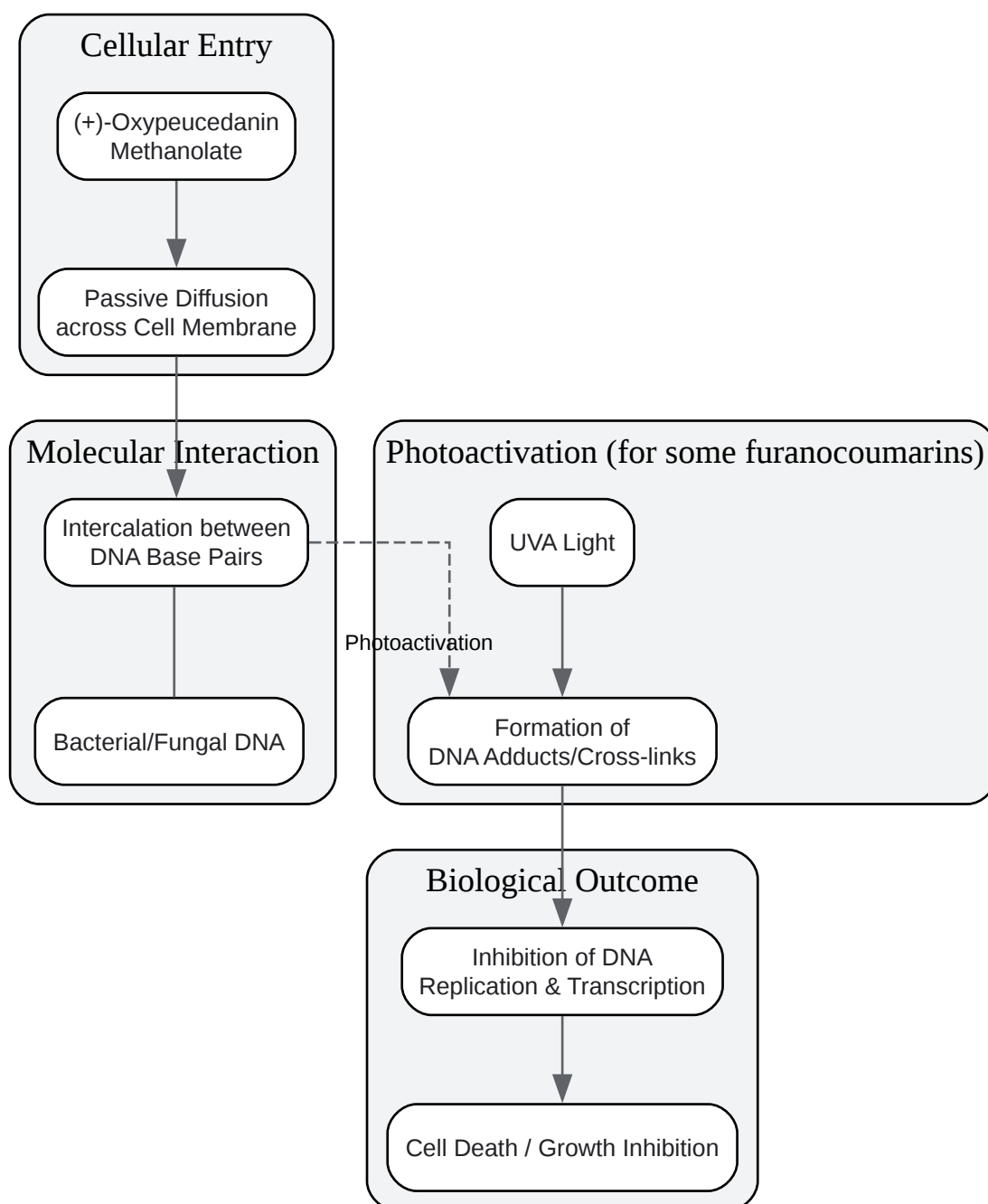


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Caption: General workflow for antimicrobial screening of a natural product.

Potential Mechanism of Action for Furanocoumarins

While the specific antimicrobial signaling pathways of **(+)-Oxypeucedanin methanolate** are unknown, furanocoumarins, in general, are known to exert biological effects through DNA interaction, particularly upon photoactivation.[4]



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Caption: Postulated mechanism of action for furanocoumarins involving DNA interaction.

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